Troglitazone sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

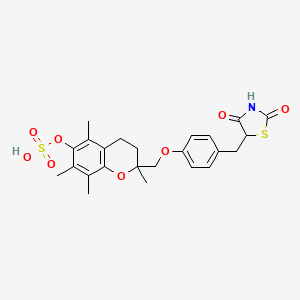

Troglitazone sulfate, also known as [2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] hydrogen sulfate, is a compound with the molecular formula C24H27NO8S2 and a molecular weight of 521.6 g/mol. This compound is an aromatic ether and a thiazolidinone, which are known for their diverse chemical properties and applications.

Métodos De Preparación

The synthesis of Troglitazone sulfate involves multiple steps, starting with the preparation of the thiazolidinone core. This is typically achieved through the reaction of a thioamide with an α-haloketone under basic conditions. The resulting thiazolidinone is then coupled with a phenoxy methyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the chromen-6-yl group to introduce the hydrogen sulfate moiety.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Troglitazone sulfate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.

Hydrolysis: The hydrogen sulfate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Aplicaciones Científicas De Investigación

Introduction to Troglitazone Sulfate

This compound is a significant metabolite of troglitazone, a thiazolidinedione class drug initially used for managing type 2 diabetes. Although troglitazone was withdrawn from the market due to safety concerns, its sulfate form continues to be of interest in pharmacological research due to its unique properties and implications in drug metabolism and toxicity.

Insulin Sensitization

Troglitazone functions primarily as an insulin sensitizer, enhancing the body's response to insulin. The mechanism involves binding to peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which regulates genes involved in glucose and lipid metabolism . this compound, being a major metabolite, retains some of these insulin-sensitizing effects, although its role in clinical settings remains limited due to the parent drug's withdrawal.

Hepatotoxicity Studies

Research has indicated that this compound plays a crucial role in understanding the hepatotoxic effects associated with troglitazone. Studies suggest that this metabolite may inhibit organic anion transporting polypeptides (OATPs), which are essential for hepatic transport processes. The inhibition can disrupt the transport of bile acids and other endogenous compounds, potentially leading to cholestasis and liver injury .

Case Study: Liver Failure

A notable case study highlighted that the risk of liver failure was significantly increased with troglitazone use, with estimates suggesting a "number needed to harm" between 600 and 1500 patients over a period of 26 months . This underlines the importance of monitoring metabolites like this compound in assessing drug safety.

Cholestasis and Bile Acid Transport

This compound has been identified as a non-competitive inhibitor of the multidrug resistance-associated protein 4 (MRP4), which is involved in bile acid transport. This inhibition can lead to an accumulation of bile acids in the liver, contributing to cholestatic liver injury . Understanding this interaction is crucial for developing safer drugs that do not interfere with bile acid homeostasis.

Comparative Data on Troglitazone and its Metabolites

| Compound | Mechanism of Action | Clinical Implications | Toxicity Risk |

|---|---|---|---|

| Troglitazone | Insulin sensitization via PPARγ | Effective for type 2 diabetes management | High (withdrawn) |

| This compound | Inhibits OATPs and MRP4 | Potential role in hepatotoxicity studies | Moderate (needs monitoring) |

| Quinone Metabolite | Reactive metabolite | Associated with oxidative stress | High |

Hepatic Transport Inhibition

This compound's ability to inhibit OATP-C suggests it may have a higher affinity for hepatic transport mechanisms compared to other metabolites. This is critical for understanding how drug interactions may affect liver function and overall drug safety .

Cholestatic Injury Mechanisms

Recent studies have demonstrated that this compound can accumulate in the liver, leading to cholestatic injury through its inhibitory effects on bile acid transporters . This accumulation raises concerns about long-term exposure and necessitates further investigation into its pharmacokinetics.

Mecanismo De Acción

The mechanism of action of Troglitazone sulfate involves its interaction with specific molecular targets and pathways. The thiazolidinone moiety is known to inhibit enzymes involved in inflammation and microbial growth, while the aromatic ether group can interact with cellular membranes and proteins. The hydrogen sulfate group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets within the body.

Comparación Con Compuestos Similares

Troglitazone sulfate can be compared with other similar compounds, such as:

Thiazolidinediones: These compounds also contain a thiazolidinone moiety and are used as antidiabetic agents. this compound has a unique aromatic ether group that distinguishes it from thiazolidinediones.

Aromatic Ethers: Compounds like anisole and phenetole share the aromatic ether group with this compound but lack the thiazolidinone and hydrogen sulfate moieties, resulting in different chemical and biological properties.

Sulfonated Aromatic Compounds: Similar to this compound, compounds like sulfanilic acid contain a sulfonate group, but their overall structure and applications differ significantly.

This compound stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Propiedades

Fórmula molecular |

C24H27NO8S2 |

|---|---|

Peso molecular |

521.6 g/mol |

Nombre IUPAC |

[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C24H27NO8S2/c1-13-14(2)21-18(15(3)20(13)33-35(28,29)30)9-10-24(4,32-21)12-31-17-7-5-16(6-8-17)11-19-22(26)25-23(27)34-19/h5-8,19H,9-12H2,1-4H3,(H,25,26,27)(H,28,29,30) |

Clave InChI |

MTCJRDKAPLOLHD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OS(=O)(=O)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.